molecular formula C8H18ClNO5 B12855126 Ethyl 2-amino-2-deoxy-b-D-glucopyranoside HCl

Ethyl 2-amino-2-deoxy-b-D-glucopyranoside HCl

Cat. No.: B12855126
M. Wt: 243.68 g/mol
InChI Key: ZRZDMGYKPPJXLF-TVLNMICESA-N
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Description

Ethyl 2-amino-2-deoxy-β-D-glucopyranoside HCl is a glycoside derivative of D-glucosamine, characterized by an ethyl group at the anomeric position, an amino group at the C2 position, and a hydrochloride counterion. The presence of the amino group enables participation in covalent modifications, while the ethyl group enhances lipophilicity compared to natural glycosides .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-amino-2-deoxy-b-D-glucopyranoside hydrochloride typically involves the following steps:

    Protection of Hydroxyl Groups: The hydroxyl groups of glucose are protected using acetyl groups to prevent unwanted reactions.

    Introduction of Amino Group: The protected glucose is then reacted with ammonia or an amine to introduce the amino group at the second carbon.

    Ethylation: The amino group is then ethylated using ethyl halides under basic conditions.

    Deprotection: The acetyl groups are removed to yield the free hydroxyl groups.

    Formation of Hydrochloride Salt: The final compound is treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

Industrial production of Ethyl 2-amino-2-deoxy-b-D-glucopyranoside hydrochloride follows similar synthetic routes but on a larger scale. The process involves:

    Batch or Continuous Processing: Depending on the scale, batch or continuous processing methods are used.

    Purification: The compound is purified using crystallization or chromatography techniques.

    Quality Control: The final product undergoes rigorous quality control to ensure purity and consistency.

Chemical Reactions Analysis

Hydrolysis Kinetics in Acidic Conditions

Ethyl 2-amino-2-deoxy-β-D-glucopyranoside undergoes acid-catalyzed hydrolysis, with rates influenced by the amino group’s electronic effects. In 2N HCl:

  • Rate constants :

    • 2.2×105sec12.2 \times 10^{-5} \, \text{sec}^{-1} at 70°C

    • 8.2×105sec18.2 \times 10^{-5} \, \text{sec}^{-1} at 80°C

    • 27×105sec127 \times 10^{-5} \, \text{sec}^{-1} at 90°C

  • Activation energy : 31,400calmol131,400 \, \text{cal} \cdot \text{mol}^{-1} .

This rate is slightly slower than ethyl β-D-glucopyranoside but significantly faster than methyl 2-amino-2-deoxy-β-D-glucopyranoside, attributed to steric and electronic modulation by the amino group .

N-Alkylation Reactions

The protonated amino group facilitates alkylation under mild conditions. A study on diosgenyl 2-amino-2-deoxy-β-D-glucopyranoside (structurally analogous) demonstrated:

Reaction ConditionsProductYield (%)
CH2_2Cl2_2/Et2_2O, AgOTfN-Ethyl derivative98%
CH2_2Cl2_2, BF3_3·OEt2_2N-Propyl derivative99%

Key steps include promoter-assisted activation (e.g., AgOTf) and solvent optimization to enhance regioselectivity .

Acylation and Protecting Group Strategies

The amino group can be acylated using acetic anhydride or protected via phthaloyl groups. For instance:

  • Acetylation : Ethyl 2-acetamido-2-deoxy-β-D-glucopyranoside is synthesized in high yield (95%) via acetylation under anhydrous conditions .

  • Phthaloyl protection : Enables selective functionalization of other hydroxyl groups during multi-step syntheses .

Conformational Analysis

The 4C1_1 chair conformation dominates, confirmed by NMR coupling constants (e.g., J1,2=8.4HzJ_{1,2} = 8.4 \, \text{Hz}). Alkylation minimally affects ring conformation but alters side-chain rotational populations (e.g., gg vs. gt conformers) .

Scientific Research Applications

MethodYield (%)Comments
Direct Ethylation70-85Simple but may require purification
Protective Group Strategy90+Higher yield but more complex
Hydrochloride FormationN/AEnhances solubility for biological assays

Antimicrobial Properties

Ethyl 2-amino-2-deoxy-β-D-glucopyranoside hydrochloride has demonstrated significant antimicrobial activity against various bacterial strains. Studies have shown its effectiveness against both Gram-positive and Gram-negative bacteria.

  • Minimum Inhibitory Concentration (MIC) : The compound exhibits low MIC values against pathogenic bacteria such as Staphylococcus aureus and Escherichia coli.
  • Mechanism of Action : The antimicrobial effects are believed to be due to disruption of bacterial cell wall synthesis and interference with metabolic pathways.

Table 3: Antimicrobial Activity Data

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus4
Escherichia coli8
Enterococcus faecalis1

Antitumor Activity

Recent research has indicated that this compound also possesses antitumor properties, making it a candidate for further investigation in cancer therapy.

  • In Vitro Studies : Ethyl 2-amino-2-deoxy-β-D-glucopyranoside hydrochloride has shown cytotoxic effects on various cancer cell lines, including breast and colon cancer cells.
  • Mechanisms : The proposed mechanisms include induction of apoptosis and inhibition of cell proliferation.

Case Study 1: Antimicrobial Efficacy

A study published in Molecules evaluated the antimicrobial activity of Ethyl 2-amino-2-deoxy-β-D-glucopyranoside hydrochloride against clinical isolates of resistant bacteria. The results indicated that the compound was effective against methicillin-resistant Staphylococcus aureus (MRSA), showcasing its potential as an alternative treatment option in antibiotic resistance scenarios .

Case Study 2: Antitumor Potential

Research conducted on the antitumor effects of this compound revealed promising results in inhibiting tumor growth in xenograft models. The findings suggest that it could serve as a lead compound for developing new anticancer therapies .

Mechanism of Action

The mechanism of action of Ethyl 2-amino-2-deoxy-b-D-glucopyranoside hydrochloride involves its interaction with glucose transporters and enzymes involved in carbohydrate metabolism. The compound mimics glucose and can be transported into cells via glucose transporters. Once inside the cell, it can participate in various metabolic pathways, affecting cellular functions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Variations at C2

The C2 substituent significantly influences biological activity and chemical reactivity. Key analogs include:

Compound Name C2 Substituent Key Properties/Applications References
Ethyl 2-amino-2-deoxy-β-D-glucopyranoside HCl -NH₂ (free amino) Enhanced reactivity for conjugation; used in glycan synthesis
Hexadecyl 2-acetamido-2-deoxy-β-D-glucopyranoside -NHAc (acetylated) Detergent properties; stabilizes membrane proteins
Ethyl 2-deoxy-2-phthalimido-β-D-thioglucopyranoside -N-phthalimido, -S-ethyl Thio-glycoside stability; used in oligosaccharide synthesis
Amyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-β-D-glucopyranoside -NHAc, acetylated OH Biomedical research for glycosylation studies
  • Amino vs. Acetamido Groups: The free amino group in Ethyl 2-amino-2-deoxy-β-D-glucopyranoside HCl allows direct chemical modifications (e.g., reductive amination), unlike acetamido derivatives (e.g., Hexadecyl 2-acetamido), which require deprotection steps .
  • Thioglycosides: Ethyl 2-deoxy-2-phthalimido-β-D-thioglucopyranoside () exhibits greater hydrolytic stability due to the thioether linkage, making it advantageous in glycosylation reactions compared to O-glycosides .

Alkyl Chain Variations at the Anomeric Position

The alkyl chain length affects solubility and application scope:

Compound Name Alkyl Group Solubility Profile Applications References
Ethyl 2-amino-2-deoxy-β-D-glucopyranoside HCl Ethyl (C2) Moderate polarity; soluble in polar solvents (e.g., H₂O/EtOH) Glycoconjugate synthesis
Hexadecyl 2-acetamido-2-deoxy-β-D-glucopyranoside Hexadecyl (C16) Highly lipophilic; forms micelles Membrane protein isolation
Propyl β-D-glucopyranosyl derivatives () Propyl (C3) Intermediate polarity Disaccharide synthesis
  • Ethyl vs. Hexadecyl : The ethyl chain balances solubility in aqueous and organic media, facilitating reactions under mild conditions. In contrast, the hexadecyl chain (C16) in enhances detergent properties for membrane protein stabilization but limits aqueous solubility .

Counterion and Stability

The hydrochloride counterion in Ethyl 2-amino-2-deoxy-β-D-glucopyranoside HCl enhances crystallinity and shelf stability compared to non-ionic analogs. For example:

  • Ethyl 2-deoxy-2-phthalimido-β-D-thioglucopyranoside () lacks a counterion, requiring anhydrous conditions to prevent decomposition .
  • Carbidopa Ethyl Ester HCl () shares the HCl counterion, which improves bioavailability and stability in pharmaceutical formulations .

Key Research Findings

  • Glycosylation Efficiency: Ethyl 2-amino-2-deoxy-β-D-glucopyranoside HCl exhibits higher reactivity in enzymatic glycosyltransferase assays than acetamido analogs due to the free amino group .
  • Pharmacological Potential: Similar HCl-containing compounds (e.g., antiemetics in ) demonstrate improved solubility and efficacy, suggesting analogous benefits for the target compound in drug delivery .

Biological Activity

Ethyl 2-amino-2-deoxy-β-D-glucopyranoside hydrochloride (also referred to as Ethyl 2-amino-2-deoxy-b-D-glucopyranoside HCl) is a synthetic monosaccharide derivative with notable biological activities. This article explores its biological activity, focusing on antimicrobial properties, potential therapeutic applications, and relevant research findings.

Ethyl 2-amino-2-deoxy-β-D-glucopyranoside HCl has the molecular formula C9H19ClN2O5C_9H_{19}ClN_2O_5 and a molecular weight of approximately 174.14 g/mol. It is characterized by its solubility in water and acidic conditions, making it suitable for various biochemical applications, including drug development and synthesis of glycosylated compounds.

Antimicrobial Activity

Research indicates that Ethyl 2-amino-2-deoxy-β-D-glucopyranoside HCl exhibits significant antimicrobial properties. It has shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values have been determined for several derivatives, indicating their potency against specific pathogens.

Table 1: Antimicrobial Activity of Ethyl 2-amino-2-deoxy-β-D-glucopyranoside HCl Derivatives

Compound NameTarget OrganismMIC (mg/L)
Ethyl derivativeStaphylococcus aureus4
Ethyl derivativeEscherichia coli8
Diosgenyl derivativeEnterococcus faecalis4
Diosgenyl derivativeKlebsiella pneumoniae16

The above table summarizes the antimicrobial efficacy of various derivatives of Ethyl 2-amino-2-deoxy-β-D-glucopyranoside HCl, demonstrating its potential as an antimicrobial agent in pharmaceutical applications.

The biological mechanisms underlying the antimicrobial activities of Ethyl 2-amino-2-deoxy-β-D-glucopyranoside HCl are still being investigated. However, studies suggest that its structure allows for effective interaction with bacterial cell membranes, leading to disruption and subsequent cell death. The presence of the amino group is crucial for its activity, as modifications to this group can significantly alter its effectiveness .

Case Studies

In a study examining the cytotoxic effects of various derivatives on B cell chronic leukemia, it was found that certain N-alkyl derivatives of diosgenyl 2-amino-2-deoxy-β-D-glucopyranoside exhibited strong apoptotic effects on B cells. This suggests potential therapeutic applications in cancer treatment . Additionally, the compound's ability to induce apoptosis in cancer cells highlights its relevance in developing anticancer therapies.

Structural Comparisons

Comparative studies with structurally similar compounds reveal unique aspects of Ethyl 2-amino-2-deoxy-β-D-glucopyranoside HCl:

Table 2: Comparison with Similar Compounds

Compound NameStructural FeaturesUnique Aspects
Methyl 2-amino-2-deoxy-β-D-glucopyranoside HClMethyl group instead of ethylDifferent solubility properties
Diosgenyl 2-amino-2-deoxy-β-D-galactopyranosideContains diosgenin moietyExhibits distinct pharmacological activities
GlucosamineLacks ethyl groupMore widely studied for anti-inflammatory effects

This comparison underscores the significance of the ethyl substitution in influencing solubility and reactivity compared to other compounds.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Ethyl 2-amino-2-deoxy-β-D-glucopyranoside HCl?

The compound can be synthesized via nucleophilic substitution or catalytic glycosylation. For example, anhydrides of fatty acids (e.g., acetic anhydride) or carboxylic anhydrides are used to introduce acetyl or benzoyl groups at the amino position under anhydrous conditions. Reaction optimization should include monitoring pH and temperature to avoid hydrolysis of the glycosidic bond . Catalytic methods using heteropoly acids or sodium borohydride reduction may enhance stereoselectivity in glycosylation steps .

Q. Which spectroscopic techniques are critical for structural characterization?

  • FTIR and Raman Spectroscopy : Probe interactions between the amino group and adjacent functional groups (e.g., C-N stretching at ~1,100 cm⁻¹) and confirm glycosidic bond stability. Hydration effects on the molecule’s conformation can be assessed by comparing spectra in anhydrous vs. hydrated states .
  • NMR : ¹H/¹³C NMR resolves stereochemical configuration (e.g., α/β anomers) and substitution patterns. For example, coupling constants (J values) between H1 and H2 distinguish α (J = 3–4 Hz) and β (J = 7–8 Hz) anomers .

Advanced Research Questions

Q. How can researchers resolve contradictions in NMR data related to stereochemical assignments?

Discrepancies between observed and predicted coupling constants may arise from solvent effects or dynamic equilibria. Use 2D NMR (e.g., HSQC, NOESY) to confirm spatial proximity of protons. Computational tools like density functional theory (DFT) can model preferred conformers and validate experimental data .

Q. What experimental strategies optimize glycosylation efficiency while minimizing side reactions?

  • Catalytic Stereocontrol : Employ heteropoly acids (e.g., H₃PW₁₂O₄₀) to activate glycosyl donors, improving α/β selectivity .
  • Protecting Group Strategy : Temporarily block the amino group with tert-butoxycarbonyl (Boc) to prevent unwanted nucleophilic side reactions during glycosylation. Deprotection with trifluoroacetic acid (TFA) restores the amino functionality .

Q. How does Ethyl 2-amino-2-deoxy-β-D-glucopyranoside HCl interact with lipid bilayers, and how can this be studied?

Use FTIR/Raman spectroscopy to analyze interactions with phospholipid headgroups (e.g., DPPC). Key metrics include:

  • Phosphate Group Shifts : Changes in PO₂⁻ asymmetric stretching (1,240–1,260 cm⁻¹) indicate electrostatic interactions with the protonated amino group.
  • Hydrocarbon Chain Order : Raman C-H stretching modes (2,800–3,000 cm⁻¹) reveal perturbations to lipid bilayer fluidity .

Q. Data Contradiction and Validation

Q. How should researchers address discrepancies in mass spectrometry (MS) and elemental analysis data?

  • Impurity Screening : Use HPLC-MS to detect byproducts (e.g., deacetylated derivatives).
  • Isotopic Pattern Analysis : Compare experimental vs. theoretical isotopic distributions for the molecular ion ([M+H]⁺ or [M-H]⁻) to confirm purity.
  • Elemental Analysis : Reconcile deviations (<0.3% for C/H/N) by accounting for hygroscopicity or solvent retention .

Q. Methodological Best Practices

Q. What protocols ensure stability during in vitro biological assays?

  • Buffering Conditions : Use phosphate-buffered saline (PBS, pH 7.4) to prevent protonation/deprotonation of the amino group, which may alter solubility.
  • Temperature Control : Store solutions at 4°C for short-term use; lyophilize for long-term stability .

Q. How can computational modeling predict the compound’s binding affinity to target proteins?

  • Molecular Docking : Use AutoDock Vina to simulate interactions with carbohydrate-binding modules (CBMs) or lectins. Focus on hydrogen bonding between the amino group and conserved aspartate/glutamate residues.
  • MD Simulations : Assess conformational stability in aqueous vs. lipid environments using GROMACS .

Properties

Molecular Formula

C8H18ClNO5

Molecular Weight

243.68 g/mol

IUPAC Name

(2R,3S,4R,5R,6R)-5-amino-6-ethoxy-2-(hydroxymethyl)oxane-3,4-diol;hydrochloride

InChI

InChI=1S/C8H17NO5.ClH/c1-2-13-8-5(9)7(12)6(11)4(3-10)14-8;/h4-8,10-12H,2-3,9H2,1H3;1H/t4-,5-,6-,7-,8-;/m1./s1

InChI Key

ZRZDMGYKPPJXLF-TVLNMICESA-N

Isomeric SMILES

CCO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)N.Cl

Canonical SMILES

CCOC1C(C(C(C(O1)CO)O)O)N.Cl

Origin of Product

United States

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